molecular formula C13H19NO3S B14198346 3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide CAS No. 918870-67-4

3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide

Cat. No.: B14198346
CAS No.: 918870-67-4
M. Wt: 269.36 g/mol
InChI Key: BDBVXAYFTFREKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide can be achieved through several steps:

    Starting Material: The synthesis begins with 2-hydroxybenzene-1-sulfonamide.

    Alkylation: The hydroxyl group is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to form 2-[(propan-2-yl)oxy]benzene-1-sulfonamide.

    Dimethylation: The amino group is then dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to yield N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide.

    Vinylation: Finally, the ethenyl group is introduced via a Heck reaction using vinyl bromide and a palladium catalyst to obtain the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems could be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide can undergo various chemical reactions:

    Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.

    Reduction: The sulfonamide group can be reduced to a sulfinamide or a thiol.

    Substitution: The isopropoxy group can be substituted with other alkoxy groups or nucleophiles.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (mCPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for reduction of the sulfonamide group.

    Substitution: Sodium hydride (NaH) and various alkyl halides for substitution reactions.

Major Products

    Epoxide: this compound epoxide.

    Diol: this compound diol.

    Sulfinamide: 3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfinamide.

Scientific Research Applications

3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an antimicrobial agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide involves its interaction with biological targets:

    Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthase in bacteria, leading to antimicrobial effects.

    Pathways: The compound may interfere with folate synthesis pathways in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    Sulfadiazine: Another sulfonamide antibiotic with a broader spectrum of activity.

Uniqueness

3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

CAS No.

918870-67-4

Molecular Formula

C13H19NO3S

Molecular Weight

269.36 g/mol

IUPAC Name

3-ethenyl-N,N-dimethyl-2-propan-2-yloxybenzenesulfonamide

InChI

InChI=1S/C13H19NO3S/c1-6-11-8-7-9-12(13(11)17-10(2)3)18(15,16)14(4)5/h6-10H,1H2,2-5H3

InChI Key

BDBVXAYFTFREKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC=C1S(=O)(=O)N(C)C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.